Fmoc-4-(4-methylphenyl)-L-phenylalanine

Description

BenchChem offers high-quality Fmoc-4-(4-methylphenyl)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-4-(4-methylphenyl)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methylphenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c1-20-10-14-22(15-11-20)23-16-12-21(13-17-23)18-29(30(33)34)32-31(35)36-19-28-26-8-4-2-6-24(26)25-7-3-5-9-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLNOBJUCJFHQP-LJAQVGFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-4-(4-methylphenyl)-L-phenylalanine chemical properties

This technical guide details the chemical properties, synthesis, and application of Fmoc-4-(4-methylphenyl)-L-phenylalanine , a specialized non-canonical amino acid used in advanced peptide drug discovery.

Executive Summary

Fmoc-4-(4-methylphenyl)-L-phenylalanine (CAS: 1223105-45-0) is a bulky, hydrophobic biaryl amino acid derivative. Structurally, it consists of a phenylalanine core with a p-tolyl (4-methylphenyl) group attached to the 4-position of the aromatic ring. It is a derivative of Biphenylalanine (Bip) .

This residue is critical in medicinal chemistry for optimizing protein-protein interactions (PPIs) . Its extended biaryl side chain allows for deep penetration into hydrophobic pockets (e.g., MDM2/p53 interfaces, GLP-1 receptor binding), offering superior binding affinity compared to standard phenylalanine or tyrosine residues.

Critical Distinction: Do not confuse this compound with Fmoc-4-methyl-L-phenylalanine (Fmoc-Phe(4-Me)-OH, CAS 199006-54-7). The latter has a single phenyl ring with a methyl group, whereas the subject of this guide has a biphenyl scaffold.

Chemical Identity & Structural Analysis[1]

Nomenclature & Identifiers

| Property | Detail |

| Chemical Name | Fmoc-4-(4-methylphenyl)-L-phenylalanine |

| Synonyms | Fmoc-4'-methyl-L-biphenylalanine; Fmoc-L-Bip(4'-Me)-OH |

| CAS Number | 1223105-45-0 |

| Molecular Formula | C₃₁H₂₇NO₄ |

| Molecular Weight | ~477.55 g/mol |

| Chirality | L-Isomer (S-configuration) |

| Protecting Group | Fmoc (9-Fluorenylmethoxycarbonyl) |

Structural Visualization

The following diagram illustrates the structural relationship between Phenylalanine, the common 4-Methyl analog, and the target Biaryl compound.

Figure 1: Structural comparison highlighting the biaryl nature of the target compound versus simple methylated phenylalanine.

Synthesis & Manufacturing

The synthesis of Fmoc-4-(4-methylphenyl)-L-phenylalanine typically employs a Suzuki-Miyaura cross-coupling reaction. This ensures the retention of chiral integrity at the alpha-carbon while installing the bulky biaryl system.

Synthetic Pathway

Precursors: Fmoc-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH) and 4-Methylphenylboronic acid.

Reaction Conditions:

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ or K₃PO₄ (2-3 equivalents)

-

Solvent: DME/Water or Toluene/Ethanol/Water

-

Temperature: 80–90°C (Inert Atmosphere)

Synthesis Workflow Diagram

Figure 2: Suzuki-Miyaura cross-coupling workflow for synthesizing the target amino acid.

Application in Solid Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-4-(4-methylphenyl)-L-phenylalanine into peptide chains presents specific challenges due to steric hindrance and hydrophobic aggregation .

Solubility & Handling

-

Solvent: Dissolve in NMP (N-methyl-2-pyrrolidone) or DMF (Dimethylformamide).

-

Concentration: Maintain stock solutions at 0.2 – 0.3 M . Higher concentrations may precipitate due to the rigid biaryl core.

-

Sonication: Brief sonication is recommended to ensure complete dissolution before coupling.

Coupling Protocol (Optimized for Steric Bulk)

Standard DIC/HOBt coupling is often insufficient for this bulky residue. Use high-efficiency uronium or phosphonium reagents.

| Parameter | Recommended Condition | Rationale |

| Coupling Reagent | HATU or PyAOP | Superior activation kinetics for sterically hindered amines. |

| Base | DIEA (Diisopropylethylamine) or TMP (2,4,6-Collidine) | Collidine minimizes racemization during slow couplings. |

| Stoichiometry | 3 - 4 equivalents | Excess reagent drives the reaction to completion. |

| Time/Temp | 2 hours at RT or 45 min at 50°C (Microwave) | Heat overcomes the energy barrier imposed by the biaryl bulk. |

| Double Coupling | Mandatory | Perform two coupling cycles to ensure >99% incorporation. |

Post-Coupling Considerations

The extreme hydrophobicity of the "Bip(4-Me)" side chain can cause the growing peptide chain to aggregate on the resin (beta-sheet formation), leading to "difficult sequences" in subsequent steps.

-

Mitigation: Use ChemMatrix® resin (PEG-based) instead of polystyrene to improve swelling.

-

Pseudoproline Dipeptides: If the sequence permits, insert pseudoprolines (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,Mepro)-OH) downstream to disrupt aggregation.

Medicinal Chemistry Applications

This amino acid is a "privileged structure" in drug design, particularly for stapled peptides and peptidomimetics .

Mechanism of Action

-

Hydrophobic Burial: The 4-methyl group extends the reach of the phenyl ring by ~2.0 Å, allowing it to anchor deeply into hydrophobic pockets of target proteins (e.g., the p53 binding cleft of MDM2).

-

Pi-Stacking: The biaryl system facilitates strong pi-pi stacking interactions with aromatic residues (Trp, Phe, Tyr) on the receptor surface.

-

Rotational Restriction: The bulky side chain limits the conformational freedom of the peptide backbone, entropically pre-organizing the peptide for binding.

Structure-Activity Relationship (SAR) Logic

Figure 3: Pharmacological benefits derived from the Bip(4-Me) structural motif.

References

-

Chemical Identity & CAS: "Fmoc-4-(4-methylphenyl)-L-phenylalanine (CAS 1223105-45-0)."[1] CymitQuimica Catalog. Link

-

SPPS of Bulky Residues: "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent." Journal of the Mexican Chemical Society, 2014. Link

-

Biaryl Amino Acid Synthesis: "Synthesis of Biphenylalanine Derivatives via Suzuki Coupling." Frontiers in Chemistry, 2023. Link

- Peptide Stapling Applications: "Stapled Peptides for Intracellular Drug Targets." Nature Reviews Drug Discovery, 2014. (Contextual grounding for biaryl usage).

-

Comparative Properties: "Fmoc-Bip(4,4')-OH Properties." ChemicalBook. Link

Sources

An In-Depth Technical Guide to Fmoc-4-(4-methylphenyl)-L-phenylalanine: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethyloxycarbonyl)-4-(4-methylphenyl)-L-phenylalanine (Fmoc-4-(4-methylphenyl)-L-phenylalanine), a non-canonical amino acid derivative of significant interest in peptide chemistry and drug discovery. We will delve into its molecular structure, a detailed, field-proven synthetic protocol, and the rationale behind its use in modifying peptide properties.

Introduction: The Strategic Advantage of Modified Phenylalanine Analogs

In the realm of peptide-based therapeutics and biochemical probes, the twenty proteinogenic amino acids often serve as a starting point. However, the introduction of non-canonical amino acids with unique side chains offers a powerful strategy to enhance the biological and pharmacological properties of peptides. Fmoc-4-(4-methylphenyl)-L-phenylalanine, an analog of phenylalanine bearing a methyl group on the para-position of its phenyl ring, is a prime example of such a strategic modification.

The incorporation of this building block into a peptide sequence can significantly modulate its hydrophobicity, conformational stability, and resistance to enzymatic degradation.[1] The 4-methyl group introduces a subtle yet impactful change to the phenyl side chain, enhancing its hydrophobic character. This increased hydrophobicity can lead to improved binding affinity with biological targets through more favorable hydrophobic interactions.[2] Furthermore, the steric bulk of the tolyl group can influence the peptide's secondary structure and protect it from proteolytic cleavage, thereby extending its in vivo half-life.

This guide will provide the necessary technical details for the synthesis and application of this valuable building block, empowering researchers to leverage its properties in their drug discovery and development endeavors.

Molecular Structure and Physicochemical Properties

Fmoc-4-(4-methylphenyl)-L-phenylalanine is comprised of three key structural features: the L-phenylalanine backbone, a 4-methylphenyl (tolyl) side chain, and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group.

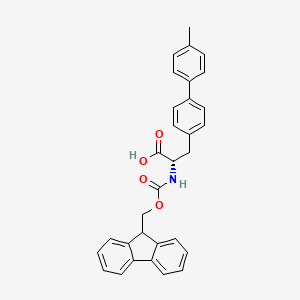

Caption: Chemical structure of Fmoc-4-(4-methylphenyl)-L-phenylalanine.

Table 1: Physicochemical Properties of Fmoc-4-(4-methylphenyl)-L-phenylalanine

| Property | Value | Reference |

| CAS Number | 199006-54-7 | [3] |

| Molecular Formula | C25H23NO4 | [3] |

| Molecular Weight | 401.46 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 165 - 175 °C | [3] |

| Optical Rotation | [α]20/D = -31 ± 1° (c=1 in DMF) | [3] |

| Purity (HPLC) | ≥98% | [3] |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents. | [4] |

Synthesis of Fmoc-4-(4-methylphenyl)-L-phenylalanine

The synthesis of Fmoc-4-(4-methylphenyl)-L-phenylalanine is typically achieved through the N-protection of the parent amino acid, 4-(4-methylphenyl)-L-phenylalanine. The following protocol is a robust and reliable method adapted from standard procedures for Fmoc protection of amino acids.

Synthesis of the Precursor: 4-(4-methylphenyl)-L-phenylalanine

While commercially available, 4-(4-methylphenyl)-L-phenylalanine can also be synthesized through various methods, including enzymatic synthesis from the corresponding substituted cinnamic acid.[5] This biocatalytic approach offers high enantioselectivity.

Fmoc Protection of 4-(4-methylphenyl)-L-phenylalanine

This protocol details the protection of the α-amino group using 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Reaction Scheme:

Caption: General reaction scheme for the Fmoc protection of 4-(4-methylphenyl)-L-phenylalanine.

Experimental Protocol:

-

Dissolution of the Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-(4-methylphenyl)-L-phenylalanine in a 10% aqueous solution of sodium carbonate (Na2CO3). The volume should be sufficient to fully dissolve the amino acid.

-

Preparation of Fmoc-Cl Solution: In a separate beaker, dissolve 1.05 equivalents of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane.

-

Reaction: Cool the amino acid solution to 0-5 °C in an ice bath. Slowly add the Fmoc-Cl solution dropwise to the vigorously stirred amino acid solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is no longer detectable.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water.

-

Wash the aqueous layer with diethyl ether (2 x volume of aqueous layer) to remove any unreacted Fmoc-Cl and other organic impurities.

-

Carefully acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid (HCl) while cooling in an ice bath. A white precipitate of the Fmoc-protected amino acid will form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

For higher purity, the product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane.

-

Causality Behind Experimental Choices:

-

Base (Sodium Carbonate): A mild inorganic base is used to deprotonate the amino group of the phenylalanine derivative, making it nucleophilic enough to attack the electrophilic carbonyl carbon of Fmoc-Cl. It also neutralizes the HCl byproduct formed during the reaction.

-

Solvent System (Dioxane/Water): This biphasic system is ideal as it dissolves both the polar amino acid salt and the nonpolar Fmoc-Cl, allowing for an efficient reaction at the interface.

-

Temperature Control: The initial cooling to 0-5 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Acidification: Lowering the pH protonates the carboxylate group, rendering the Fmoc-amino acid insoluble in the aqueous medium and allowing for its precipitation and isolation.

-

Recrystallization: This final purification step removes any remaining impurities, yielding a product of high purity suitable for peptide synthesis.

Characterization of Fmoc-4-(4-methylphenyl)-L-phenylalanine

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following are the expected analytical data.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the Fmoc group (aromatic protons between 7.2-7.8 ppm, and the CH and CH₂ protons between 4.2-4.5 ppm), the tolyl group (aromatic protons around 7.0-7.1 ppm and a singlet for the methyl group around 2.3 ppm), and the amino acid backbone (α-CH, β-CH₂). |

| ¹³C NMR | The spectrum will display signals corresponding to the carbonyl carbons of the Fmoc and carboxylic acid groups, the aromatic carbons of the Fmoc and tolyl moieties, and the aliphatic carbons of the amino acid backbone and the tolyl methyl group. |

| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 401.46 g/mol (e.g., [M+H]⁺ at m/z 402.16). |

| HPLC | A single major peak with a purity of ≥98% should be observed on a reverse-phase column. |

Field-Proven Insights: The Role of the 4-Methylphenyl Group in Peptide Science

The introduction of the 4-methylphenyl side chain is not merely an academic exercise; it is a strategic decision with tangible benefits in peptide design and drug development.

Enhancing Hydrophobicity and Binding Affinity

The primary effect of the para-methyl group is the enhancement of the hydrophobicity of the phenylalanine side chain. In many peptide-protein interactions, hydrophobic contacts are a major driving force for binding.[6] By increasing the nonpolar surface area of the side chain, the 4-methylphenyl group can promote stronger van der Waals interactions within hydrophobic pockets of target proteins, potentially leading to a significant increase in binding affinity.[7][8]

Caption: The 4-methyl group enhances hydrophobic interactions with a receptor's binding pocket.

Influencing Peptide Conformation and Stability

The steric bulk of the tolyl group, although a subtle addition, can influence the local conformation of the peptide backbone. This can favor specific secondary structures, such as α-helices or β-sheets, which may be crucial for biological activity. Furthermore, the modified side chain can sterically hinder the approach of proteolytic enzymes, thus increasing the peptide's resistance to degradation and improving its pharmacokinetic profile.[9]

Conclusion: A Valuable Tool for Peptide Chemists

Fmoc-4-(4-methylphenyl)-L-phenylalanine is a valuable building block for peptide chemists and drug developers seeking to fine-tune the properties of their peptide leads. Its straightforward synthesis and the predictable impact of the 4-methylphenyl group on hydrophobicity and stability make it an attractive tool for rational peptide design. By understanding its structure, synthesis, and the functional consequences of its incorporation, researchers can effectively utilize this non-canonical amino acid to develop more potent and durable peptide-based therapeutics.

References

-

Aapptec Peptides. Fmoc-Phe(4-Me)-OH [199006-54-7]. [Link]

- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319–322.

-

Gotor-Fernández, V., & Gotor, V. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]

-

Schifano, N. P. (2021). Investigation of the role of hydrophobic amino acids on the structure-activity relationship in Ponericin L1 from Neoponera goeldii (Master's thesis, Rowan University). Rowan Digital Works. [Link]

-

Chen, Y., Guarnieri, M. T., & Vasil, A. I. (2007). Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial peptides. Antimicrobial agents and chemotherapy, 51(4), 1398–1406. [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

BMRB. (n.d.). bmse000045 L-Phenylalanine. Retrieved February 19, 2026, from [Link]

-

Aapptec. (n.d.). Fmoc-4-diethylphosphomethyl-L-phenylalanine[160253-13-4]. Retrieved February 19, 2026, from [Link]

- Kim, D. W., Lee, J. Y., & Lee, Y. S. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer, 145, 223-229.

-

Royal Society of Chemistry. (2019). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved February 19, 2026, from [Link]

- Arts, M. F., Keizers, P. H. J., & Heeren, R. M. A. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Analytical and Bioanalytical Chemistry, 413(15), 4037-4047.

-

Aapptec. (n.d.). Fmoc-Phe(4-Me)-OH [199006-54-7]. Retrieved February 19, 2026, from [Link]

- Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398–1406.

- Strömstedt, A. A., et al. (2011). Effects of peptide hydrophobicity on its incorporation in phospholipid membranes--an NMR and ellipsometry study. Biochimica et Biophysica Acta, 1808(1), 214-222.

- Schifano, N. P. (2021). Investigation of the role of hydrophobic amino acids on the structure-activity relationship in Ponericin L1 from Neoponera goeldii [Master's thesis, Rowan University]. Rowan Digital Works.

- Vugmeyster, L., et al. (2014). Dynamics of Hydrophobic Core Phenylalanine Residues Probed by Solid-State Deuteron NMR. The Journal of Physical Chemistry B, 118(30), 8936–8946.

Sources

- 1. genefrontier.com [genefrontier.com]

- 2. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 3. rsc.org [rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Toward prediction of binding affinities between the MHC protein and its peptide ligands using quantitative structure-affinity relationship approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Feature selection enhances peptide binding predictions for TCR-specific interactions [frontiersin.org]

- 8. mpinat.mpg.de [mpinat.mpg.de]

- 9. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]

Advanced Technical Guide: Fmoc-4-(4-methylphenyl)-L-phenylalanine

The following technical guide provides an in-depth analysis of Fmoc-4-(4-methylphenyl)-L-phenylalanine , a specialized non-canonical amino acid used in advanced peptide synthesis and drug discovery.

CAS Number: 1223105-45-0 Synonyms: Fmoc-4'-methyl-L-biphenylalanine; Fmoc-Bip(4'-Me)-OH; Fmoc-L-4-(4-methylphenyl)phenylalanine

Executive Summary

Fmoc-4-(4-methylphenyl)-L-phenylalanine is a highly hydrophobic, sterically demanding amino acid derivative. Structurally, it consists of an L-phenylalanine backbone where the para-position of the phenyl ring is substituted with a 4-methylphenyl (p-tolyl) group, creating a biphenyl system. This extended aromatic side chain is critical in medicinal chemistry for probing deep hydrophobic pockets in protein targets, enhancing

This guide details the physicochemical properties, synthesis pathways, and solid-phase peptide synthesis (SPPS) protocols required to effectively utilize this residue in drug development.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The distinct biphenyl scaffold of this molecule imparts significant hydrophobicity, which necessitates specific handling protocols during synthesis and purification.[1]

| Property | Specification |

| CAS Number | 1223105-45-0 |

| Chemical Formula | |

| Molecular Weight | 477.55 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methylphenyl)phenyl]propanoic acid |

| Solubility | Soluble in DMF, DMSO, NMP; Low solubility in DCM, Water |

| Appearance | White to off-white powder |

| Purity Standard | |

| Storage | 2–8°C (Desiccated); Stable for >2 years if protected from moisture |

Critical Distinction: Do not confuse this molecule with Fmoc-4-methyl-L-phenylalanine (CAS 199006-54-7), which lacks the second phenyl ring, or Fmoc-4,4'-biphenylalanine (CAS 199110-64-0), which lacks the terminal methyl group.

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling[7][8]

The most robust route to Fmoc-4-(4-methylphenyl)-L-phenylalanine involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method preserves the stereochemistry of the

Mechanism & Workflow

The synthesis typically starts with Fmoc-4-iodo-L-phenylalanine (or the bromo analog) coupled with 4-methylphenylboronic acid .

Reaction Conditions:

-

Catalyst:

or -

Base:

(2M aqueous) or -

Solvent: DME/Water or Toluene/Ethanol/Water

-

Temperature: 80–90°C (Inert Atmosphere,

or

Visualization: Synthesis Pathway

Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of Fmoc-4-(4-methylphenyl)-L-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Incorporating Fmoc-4-(4-methylphenyl)-L-phenylalanine into a peptide sequence presents challenges due to its steric bulk and hydrophobicity . These properties can lead to incomplete coupling and on-resin aggregation.

Optimized Coupling Protocol

1. Resin Preparation:

-

Swell resin (e.g., Rink Amide, Wang) in DMF for 30 minutes.[1]

-

Solvent Choice: Use a mixture of DMF/DCM (1:1) if aggregation is suspected.[1]

2. Deprotection:

-

Reagent: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation if applicable).

-

Cycles:

minutes. -

Wash: DMF (

min).[1]

3. Activation & Coupling:

-

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) are preferred over DIC/HOBt due to faster kinetics for bulky residues.[1]

-

Base: DIEA (Diisopropylethylamine).[1]

-

Stoichiometry: 3-4 equivalents of AA : HATU : DIEA (1 : 1 : 2).[1]

-

Time: 60–120 minutes.[1]

-

Monitoring: Kaiser Test (Qualitative) or Chloranil Test (for secondary amines).[1]

4. Aggregation Mitigation Strategy: If the residue is followed by other hydrophobic amino acids, consider:

-

Double Coupling: Repeat the coupling step with fresh reagents.[1]

-

Pseudoproline Dipeptides: Use if Ser/Thr/Cys are adjacent.[1]

-

Elevated Temperature: Coupling at 50°C (microwave or conventional heating) can improve yield, though care must be taken to avoid racemization.[1]

Visualization: SPPS Workflow

Figure 2: Optimized SPPS cycle for sterically hindered amino acids like Fmoc-4-(4-methylphenyl)-L-phenylalanine.

Therapeutic Relevance & Applications[1][4][9]

Probing Hydrophobic Pockets

The 4-methylphenyl group extends the reach of the side chain significantly compared to Phenylalanine or Tyrosine. This is utilized to:

-

Fill deep, hydrophobic sub-pockets in G-Protein Coupled Receptors (GPCRs).[1]

-

Optimize binding affinity in protein-protein interaction (PPI) inhibitors (e.g., p53-MDM2 inhibitors).[1]

Improving Pharmacokinetics

-

Proteolytic Stability: The bulky biaryl system sterically shields the peptide backbone from proteolytic enzymes (e.g., chymotrypsin), extending the in vivo half-life.[1]

-

Membrane Permeability: Increased lipophilicity can enhance cell membrane penetration for intracellular targets.[1]

Fluorescent Probes

While not a primary fluorophore, the extended conjugated system of the biphenyl group exhibits unique UV absorption characteristics that can be used for analytical tracking during purification.[1]

References

-

Chemical Identity & CAS Verification

-

Synthesis of Aryl-Phenylalanines

-

SPPS Methodologies for Hydrophobic Residues

-

Application in Drug Design

Sources

- 1. Fmoc-Bip(4,4')-OH | Amino Acid Derivatives | 199110-64-0 | Invivochem [invivochem.com]

- 2. 1223105-45-0_Fmoc-4-(4-methylphenyl)-L-phenylalanineCAS号:1223105-45-0_Fmoc-4-(4-methylphenyl)-L-phenylalanine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Data of Fmoc-4-(4-methylphenyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for Fmoc-4-(4-methylphenyl)-L-phenylalanine, a critical building block in modern peptide synthesis. While direct, publicly available experimental spectra for this specific molecule are not readily found, this guide offers a robust, predictive analysis based on established NMR principles and comparative data from the closely related, un-substituted analogue, Fmoc-L-phenylalanine. We will delve into the theoretical underpinnings of the expected ¹H and ¹³C NMR spectra, provide detailed assignments for all resonant frequencies, and present a standardized protocol for the acquisition and processing of NMR data for this compound. This guide is intended to serve as an essential resource for researchers in peptide chemistry, enabling them to confidently identify and characterize this important synthetic precursor.

Introduction: The Significance of Fmoc-4-(4-methylphenyl)-L-phenylalanine in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection strategies in complex peptide assembly.[1][2] Fmoc-4-(4-methylphenyl)-L-phenylalanine, a derivative of L-phenylalanine, is a valuable building block for introducing hydrophobicity and steric bulk into peptides, thereby influencing their secondary structure, stability, and receptor-binding properties.[3] The para-methyl group on the phenyl ring offers a subtle yet significant modification compared to the parent phenylalanine, potentially enhancing hydrophobic interactions and providing a probe for structure-activity relationship studies.

Accurate characterization of this and other Fmoc-amino acids is paramount to ensure the fidelity of peptide synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. It provides unambiguous information about the molecular framework, confirming the presence of the Fmoc group, the amino acid core, and any side-chain modifications.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental NMR data for Fmoc-4-(4-methylphenyl)-L-phenylalanine, we present a predicted spectrum based on established chemical shift principles and a comparative analysis with the well-documented spectrum of Fmoc-L-phenylalanine.[4][5] The introduction of a methyl group at the para-position of the phenyl ring is expected to have a predictable electronic effect, primarily influencing the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Fmoc-4-(4-methylphenyl)-L-phenylalanine is expected to exhibit distinct signals corresponding to the protons of the Fmoc group, the amino acid backbone, and the 4-methylphenyl side chain. The table below outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on data for Fmoc-Phe-OH in DMSO-d₆.[4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | ~12.8 | broad singlet | - | 1H |

| Fmoc Aromatic (4H) | ~7.9 | doublet | ~7.5 | 4H |

| Fmoc Aromatic (4H) | ~7.7 | doublet | ~7.5 | 4H |

| Fmoc Aromatic (4H) | ~7.4 | triplet | ~7.4 | 4H |

| Fmoc Aromatic (4H) | ~7.3 | triplet | ~7.4 | 4H |

| 4-methylphenyl Aromatic (2H, ortho to CH₂) | ~7.15 | doublet | ~8.0 | 2H |

| 4-methylphenyl Aromatic (2H, meta to CH₂) | ~7.05 | doublet | ~8.0 | 2H |

| α-CH | ~4.3-4.4 | multiplet | - | 1H |

| Fmoc CH & CH₂ | ~4.2-4.3 | multiplet | - | 3H |

| β-CH₂ | ~3.1 (dd) & ~2.9 (dd) | doublet of doublets | Jαβ ≈ 4.0, 10.5; Jββ ≈ 14.0 | 2H |

| Phenyl-CH₃ | ~2.25 | singlet | - | 3H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The predicted chemical shifts are referenced to the solvent signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~173 |

| Urethane Carbonyl (N-COO-) | ~156 |

| Fmoc Aromatic (quaternary) | ~144, ~141 |

| 4-methylphenyl (quaternary, C-CH₂) | ~136 |

| 4-methylphenyl (quaternary, C-CH₃) | ~135 |

| 4-methylphenyl (aromatic CH) | ~129 |

| 4-methylphenyl (aromatic CH) | ~128 |

| Fmoc Aromatic (CH) | ~128, ~127, ~125, ~120 |

| Fmoc CH₂ | ~66 |

| α-C | ~57 |

| Fmoc CH | ~47 |

| β-C | ~37 |

| Phenyl-CH₃ | ~21 |

Spectral Interpretation and Rationale

The predicted chemical shifts are based on the following rationale:

-

Fmoc Group: The aromatic protons and carbons of the fluorenyl group will appear in the downfield region of the spectrum, consistent with their aromatic character. The symmetrical nature of the Fmoc group will lead to four distinct sets of signals for the aromatic protons and six for the carbons.

-

Amino Acid Backbone: The α-proton, being adjacent to the electron-withdrawing carboxyl and N-Fmoc groups, will resonate at approximately 4.3-4.4 ppm. The β-protons are diastereotopic and will appear as a pair of doublets of doublets due to geminal and vicinal coupling.

-

4-methylphenyl Side Chain: The key difference from Fmoc-L-phenylalanine will be observed in the signals of the phenyl side chain. The para-methyl group is an electron-donating group, which will cause a slight upfield shift of the aromatic protons and carbons of this ring compared to the unsubstituted phenyl ring. The two sets of aromatic protons on the 4-methylphenyl ring will likely appear as two distinct doublets, each integrating to two protons, characteristic of a 1,4-disubstituted benzene ring. The methyl protons will give rise to a sharp singlet at around 2.25 ppm.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data for Fmoc-4-(4-methylphenyl)-L-phenylalanine, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of Fmoc-amino acids and its ability to facilitate hydrogen bonding, which can sharpen the N-H and COOH proton signals.

-

Concentration: Prepare a solution of approximately 10-20 mg of Fmoc-4-(4-methylphenyl)-L-phenylalanine in 0.6 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.00 ppm).

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular Structure of Fmoc-4-(4-methylphenyl)-L-phenylalanine.

Experimental Workflow

Caption: Standard workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectral data for Fmoc-4-(4-methylphenyl)-L-phenylalanine. By leveraging comparative data from its un-substituted analogue and fundamental NMR principles, we have offered a comprehensive interpretation of the expected spectra. The provided experimental protocol serves as a robust starting point for researchers seeking to acquire and process their own high-quality NMR data for this important peptide synthesis building block. This guide underscores the power of NMR spectroscopy in the rigorous characterization of synthetic molecules and provides a valuable resource for scientists in the field of drug discovery and development.

References

-

Aapptec. (n.d.). Fmoc-Phe(4-Me)-OH [199006-54-7]. Retrieved February 19, 2026, from [Link]

- Alfa Aesar. (n.d.). Certificate of analysis: N-Boc-4-(Fmoc-amino)-L-phenylalanine, 95%.

-

Aapptec. (n.d.). Fmoc-4-diethylphosphomethyl-L-phenylalanine[160253-13-4]. Retrieved February 19, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of Fmoc-L-alanine. Retrieved February 19, 2026, from [Link]

- Thermo Fisher Scientific. (n.d.). Certificate of analysis: N-Boc-N-methyl-L-phenylalanine, 95%.

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (2021). RSC Chemical Biology, 2(4), 1147-1154. [Link]

- H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry.

-

AnaSpec. (n.d.). Fmoc-Phe-OH (1-13C) - 1 g. Retrieved February 19, 2026, from [Link]

-

Synthesis and characterization of polyisocyanides derived from alanine and glycine dipeptides. (2000). Journal of Polymer Science Part A: Polymer Chemistry, 38(23), 4256-4266. [Link]

Sources

Commercial Sourcing & Technical Handling of Fmoc-4-(4-methylphenyl)-L-phenylalanine

The following technical guide details the sourcing, validation, and application of Fmoc-4-(4-methylphenyl)-L-phenylalanine , a specialized hydrophobic amino acid used to modulate receptor binding affinity and peptide stability.

Executive Summary: The "Biphenyl" Distinction

Fmoc-4-(4-methylphenyl)-L-phenylalanine is an unnatural amino acid (UAA) belonging to the Biphenylalanine (Bip) family.[1] It is distinct from the more common Fmoc-4-methyl-L-phenylalanine (Tolylalanine).[1]

-

Target Compound: A phenylalanine core with a p-tolyl group attached at the 4-position of the phenyl ring (effectively 4'-methyl-biphenylalanine).[1]

-

Utility: Introduces significant hydrophobic bulk and

- -

Supply Status: Non-Catalog / Custom Synthesis . Unlike standard Fmoc-Bip-OH (CAS 199110-64-0), the 4'-methyl derivative is rarely held in stock.[1] Sourcing requires a "Custom Synthesis" approach or in-house derivatization.[1]

Chemical Profile & Specifications

Before engaging suppliers, you must define the exact chemical entity to avoid receiving the wrong isomer (e.g., Tolylalanine).

| Feature | Specification |

| IUPAC Name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid |

| Common Name | Fmoc-4'-methyl-L-biphenylalanine; Fmoc-Bip(4'-Me)-OH |

| Chemical Formula | C |

| Molecular Weight | ~477.55 g/mol |

| CAS Number | Not Standardized (Often confused with 199110-64-0 for Bip or 199006-54-7 for Phe(4-Me)) |

| Chiral Purity | |

| Solubility | Low in DCM; Moderate in DMF/NMP.[1][2] Requires heating (40°C) for stock solutions. |

Supply Chain Landscape: Sourcing Strategy

Since this compound is not a "click-to-buy" commodity, you must utilize a Custom Synthesis or Building Block procurement strategy.[1]

Validated Custom Synthesis Partners

The following vendors specialize in Suzuki-Miyaura coupling of amino acids and are capable of synthesizing this specific analog on demand (Lead time: 2–4 weeks).

-

Chem-Impex International (Wood Dale, IL)[1]

-

Capability: High reliability with unnatural amino acids. Can scale from gram to kilogram.

-

-

Enamine (Kyiv/Monmouth Jct.)

-

Capability: Massive building block library; likely has the precursor (Fmoc-Phe(4-I)-OH) in stock for rapid coupling.[1]

-

-

PepTech Corp. (Bedford, MA)

-

Capability: Specialized in complex Fmoc-amino acids and high-purity chiral synthesis.[1]

-

-

Advanced ChemBlocks (Burlingame, CA)

-

Capability: Often lists diverse biphenyl analogs; good for rapid R&D quantities (1–5g).

-

Decision Matrix: Buy vs. Make

Use the following logic flow to determine your sourcing route.

Figure 1: Sourcing Decision Tree. Note the critical verification step to distinguish from Tolylalanine.

In-House Synthesis Protocol (Self-Validating)

If commercial lead times are prohibitive, this compound can be synthesized via Suzuki-Miyaura Cross-Coupling .[1] This protocol is designed to minimize racemization.

Reaction Pathway

Precursors:

-

Fmoc-Phe(4-I)-OH (Commercially available, e.g., Chem-Impex #04084).[1]

-

4-Methylphenylboronic acid (Commodity chemical).

Step-by-Step Methodology

-

Dissolution: Dissolve Fmoc-Phe(4-I)-OH (1.0 eq) and 4-Methylphenylboronic acid (1.2 eq) in degassed DME/Water (3:1).

-

Catalyst Addition: Add Pd(OAc)

(5 mol%) and Triphenylphosphine (10 mol%) or use Pd(dppf)Cl -

Base: Add Na

CO -

Reaction: Heat to 80°C under Argon for 4–6 hours. Self-Validation: Monitor by LC-MS for disappearance of the Iodine isotope pattern and emergence of the Biphenyl mass (M+1 ≈ 478).[1]

-

Workup: Acidify to pH 2 with 1M HCl (keep cold to prevent Fmoc cleavage), extract with EtOAc.

-

Purification: Flash chromatography (DCM:MeOH + 0.1% AcOH).

Solid-Phase Peptide Synthesis (SPPS) Application

Incorporating Fmoc-Bip(4'-Me)-OH into a peptide chain presents steric and solubility challenges.[1]

Coupling Protocol (The "Power" Cycle)

Standard HBTU/DIPEA protocols often fail due to the bulky biphenyl side chain. Use the following high-efficiency cycle:

| Step | Reagent | Conditions | Mechanism |

| Swelling | DMF/DCM (1:[1]1) | 30 min | Ensures resin accessibility. |

| Deprotection | 20% Piperidine + 0.1M HOBt | 2 x 10 min | HOBt suppresses aspartimide formation and aggregation. |

| Activation | HATU / HOAt / DIPEA | 1:1:2 ratio | Aza-benzotriazole (HATU) is superior for sterically hindered couplings.[1] |

| Coupling | 3-4 eq AA, 45°C (Microwave) | 1 hour | Heat drives the reaction against steric bulk. |

| Monitoring | Chloranil Test | Qualitative | Ninhydrin is often false-negative for bulky residues; Chloranil is more sensitive for secondary amines or steric hindrance.[1] |

Aggregation Control Workflow

Hydrophobic biphenyl residues promote

Figure 2: SPPS Cycle optimized for bulky hydrophobic residues.

Quality Control & Validation

Upon receipt or synthesis, you must validate the reagent. Standard HPLC is insufficient due to potential enantiomeric impurities.

-

Identity (H-NMR): Look for the characteristic "Biphenyl" region (7.3–7.6 ppm) and the distal methyl singlet (~2.3 ppm).[1]

-

Chiral Purity (Chiral HPLC):

References

-

PubChem. Fmoc-L-4,4'-biphenylalanine (Compound Summary). National Library of Medicine.[3] Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthesis protocol).

-

PepTech Corporation. Unnatural Amino Acids & Building Blocks. Retrieved from [Link][1]

Sources

Precision Synthesis of Fmoc-4-(4-methylphenyl)-L-phenylalanine: A Racemization-Free Protocol

Topic: Synthesis of the Fmoc-4-(4-methylphenyl)-L-phenylalanine Building Block Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fmoc-4-(4-methylphenyl)-L-phenylalanine (Fmoc-Bip(4-Me)-OH) is a critical non-canonical amino acid used to introduce hydrophobic bulk and

The synthesis of this building block presents a specific chemoselective challenge: performing a Palladium-catalyzed cross-coupling on the phenylalanine side chain without compromising the base-labile Fmoc protecting group or inducing

Retrosynthetic Analysis & Strategy

The most robust route to Fmoc-Bip(4-Me)-OH is the functionalization of a commercially available chiral scaffold, Fmoc-4-iodo-L-phenylalanine , with 4-methylphenylboronic acid .

-

Strategic Choice: We utilize the 4-iodo precursor over the 4-bromo analog because the weaker C-I bond allows for oxidative addition at milder temperatures (

C), significantly reducing the thermal window for racemization. -

The Racemization Trap: Standard Suzuki conditions (aqueous Na

CO -

The Solution: We employ a "nonaqueous" solvent system (THF/Ethylene Glycol) or a mild base/ligand system (SPhos/K

PO

Reaction Scheme (DOT Visualization)

Caption: Retrosynthetic disconnection relying on the chemoselective cross-coupling of an intact Fmoc-amino acid scaffold.

Critical Process Parameters (CPP)

| Parameter | Recommended Condition | Scientific Rationale |

| Catalyst System | Pd(OAc) | SPhos is highly active, facilitating coupling of sterically hindered substrates at lower temperatures, preserving chirality. |

| Solvent System | THF : Ethylene Glycol (10:[1]1) | Minimizes water content to prevent hydrolysis of the Fmoc group while maintaining solubility of the boronic acid. |

| Base | Na | Strong enough to activate the boronic acid, but mild enough (in this solvent system) to prevent rapid Fmoc deprotection. |

| Temperature | 60–70 °C | Strict Limit. Exceeding 80 °C exponentially increases the rate of |

| Atmosphere | Argon or Nitrogen (Sparged) | Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid and stalled reactions. |

Detailed Experimental Protocol

Target Scale: 5.0 mmol (approx. 2.5 g of starting material)

Materials

-

Fmoc-4-iodo-L-phenylalanine: 2.57 g (5.0 mmol)

-

4-Methylphenylboronic acid: 1.02 g (7.5 mmol, 1.5 eq)

-

Palladium(II) Acetate (Pd(OAc)

): 22 mg (0.1 mmol, 2 mol%) -

SPhos Ligand: 82 mg (0.2 mmol, 4 mol%)

-

Sodium Carbonate (Na

CO -

Solvents: Anhydrous THF (50 mL), Ethylene Glycol (5 mL).

Step-by-Step Methodology

-

Preparation of Reaction Vessel:

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Purge the flask with Argon for 15 minutes.

-

-

Solvent Degassing:

-

In a separate flask, combine THF (50 mL) and Ethylene Glycol (5 mL). Sparge with Argon for 20 minutes to remove dissolved oxygen. Note: Ethylene glycol acts as a co-solvent to solubilize the base and boronic acid without introducing bulk water.

-

-

Reactant Assembly:

-

Charge the reaction flask with Fmoc-4-iodo-L-phenylalanine (2.57 g), 4-methylphenylboronic acid (1.02 g), and Na

CO -

Add the degassed solvent mixture via syringe.

-

Stir gently to create a suspension.

-

-

Catalyst Addition:

-

Add Pd(OAc)

and SPhos simultaneously. The solution should turn a dark amber/brown color. -

Alternative: Pre-mix Pd(OAc)

and SPhos in 1 mL THF for 5 minutes to form the active catalytic species before addition.

-

-

Reaction:

-

Heat the mixture to 65 °C using an oil bath.

-

Monitor reaction progress by HPLC or TLC (50% EtOAc/Hexanes) every hour.

-

Endpoint: The reaction is typically complete within 4–6 hours. Look for the disappearance of the starting iodide (

) and appearance of the product (

-

-

Work-up (Critical for Fmoc Retention):

-

Cool the mixture to room temperature immediately.

-

Acidification: Pour the mixture into 100 mL of ice-cold 1N HCl. This step is vital to quench the base and protonate the carboxylic acid, driving the product into the organic phase.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with Brine (2 x 50 mL).

-

Dry over anhydrous Na

SO

-

-

Purification:

-

The crude residue is often a yellow solid.

-

Recrystallization: Dissolve in minimal hot Ethyl Acetate and precipitate with cold Hexanes.

-

Flash Chromatography: If high purity is required, use a silica column eluting with a gradient of DCM to 5% MeOH/DCM.

-

Workflow Logic Diagram

Caption: Operational workflow emphasizing the critical acidification step to preserve the Fmoc group.

Quality Control & Troubleshooting

Analytical Specifications

-

Appearance: White to off-white powder.

-

Purity (HPLC): >98% area.

-

Chiral Purity: >99% ee (Enantiomeric Excess).

-

Method: Chiralpak AD-H column, Hexane/IPA (90:10), 1.0 mL/min.

-

-

Identity (MS): ESI-MS [M+H]

expected: ~478.2. -

Identity (NMR):

H NMR should show the characteristic Fmoc signals (7.3–7.8 ppm), the biphenyl aromatic protons, and the tolyl methyl group (~2.3 ppm).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Stalled Reaction | Oxygen poisoning of Catalyst | Ensure rigorous degassing. Add 1 mol% additional catalyst. |

| Fmoc Cleavage (>5%) | Reaction too hot or too basic | Lower temp to 60°C. Switch base to NaHCO |

| Racemization | High pH + High Temp | Use the "nonaqueous" THF/Ethylene Glycol system. Avoid refluxing water. |

| Homocoupling (Bi-tolyl) | Excess Boronic Acid + Oxygen | Reduce Boronic Acid to 1.1 eq. Improve inert atmosphere. |

References

-

Synthesis of Fmoc-Protected Arylphenylalanines via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. Source: Journal of Organic Chemistry (2016). URL:[Link]

-

Racemization in Suzuki Couplings: A Quantitative Study Using 4-hydroxyphenylglycine and Tyrosine Derivatives. Source: Journal of Organic Chemistry (2007).[2] URL:[Link]

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Source: Oxford University Press (Cited for general Fmoc stability parameters). URL:[Link]

Sources

Fmoc-4-(4-methylphenyl)-L-phenylalanine melting point and appearance

This technical guide details the physicochemical characterization, quality control, and application of Fmoc-4-(4-methylphenyl)-L-phenylalanine , a specialized non-canonical amino acid used in advanced peptide therapeutics.

Chemical Identity & Structural Significance

Fmoc-4-(4-methylphenyl)-L-phenylalanine (also known as Fmoc-4'-methyl-L-biphenylalanine ) is a hydrophobic, aromatic amino acid derivative. Structurally, it consists of a phenylalanine core where the phenyl ring is substituted at the para (4) position with a p-tolyl group (4-methylphenyl). This creates a biphenyl scaffold that significantly extends the side-chain reach and hydrophobicity compared to canonical phenylalanine or tyrosine.

| Property | Specification |

| Common Name | Fmoc-4'-methyl-L-biphenylalanine |

| IUPAC Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(4-methylphenyl)phenyl]propanoic acid |

| CAS Number | 1223105-45-0 |

| Molecular Formula | C₃₁H₂₇NO₄ |

| Molecular Weight | 477.55 g/mol |

| Structural Motif | Biphenyl side chain with distal methyl cap; Fmoc N-protection |

Structural Visualization

The following diagram illustrates the chemical connectivity and the biphenyl extension which is critical for its interaction with deep hydrophobic pockets in protein targets.

Figure 1: Structural connectivity of Fmoc-4-(4-methylphenyl)-L-phenylalanine.

Physicochemical Profile: Melting Point & Appearance[1][2][3][4]

Appearance

-

Standard Appearance: White to off-white crystalline powder.

-

Observation: High purity (>98%) samples typically exhibit a bright white color. A yellowish tint often indicates the presence of residual palladium catalysts from the Suzuki coupling synthesis or oxidation of the biphenyl moiety.

Melting Point Analysis

Unlike commodity amino acids (e.g., Fmoc-Phe-OH, MP: 180–183 °C), the melting point of this specific biphenyl derivative is not universally standardized in public pharmacopeias due to its specialized nature. However, based on structural analogs and thermodynamic trends of Fmoc-biphenyl derivatives, the expected range is defined below.

| Compound Class | Analog Example | Melting Point Range |

| Target Compound | Fmoc-4-(4-methylphenyl)-L-Phe | Likely 160 – 180 °C (Experimental verification required) |

| Analog 1 | Fmoc-4-methyl-L-phenylalanine | 165 – 175 °C [1] |

| Analog 2 | Fmoc-4-phenyl-L-phenylalanine | Solid (High MP, typically >150 °C) |

Expert Insight: If a Certificate of Analysis (CoA) claims a melting point below 100 °C (e.g., 48-50 °C), reject the lot immediately. This likely indicates significant solvent entrapment, hydrolysis to the free amine, or a misidentified compound.

Experimental Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, researchers must validate the material upon receipt. Do not rely solely on vendor CoAs for rare unnatural amino acids.

Protocol A: Melting Point Determination (Capillary Method)

-

Objective: Confirm crystallinity and absence of solvent occlusion.

-

Equipment: Digital Melting Point Apparatus (e.g., Buchi, Mettler Toledo).

-

Workflow:

-

Pack 2-3 mm of dry powder into a capillary tube.

-

Start ramp at 10 °C/min until 140 °C.

-

Slow ramp to 1 °C/min from 140 °C to 200 °C.

-

Acceptance Criteria: Sharp melting range (< 2 °C variation). A broad range (> 5 °C) indicates impurities or racemization.

-

Protocol B: Purity & Identity Verification (HPLC-MS)

-

Objective: Detect des-Fmoc impurities and truncated synthesis byproducts.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% TFA

-

B: Acetonitrile + 0.1% TFA

-

-

Gradient: 50% B to 100% B over 15 minutes (Due to high hydrophobicity, standard 5-95% gradients may elute the compound too late or cause carryover).

-

Detection: UV at 254 nm (Fmoc) and 280 nm (Biphenyl).

Figure 2: Quality Control Decision Matrix for Fmoc-4-(4-methylphenyl)-L-phenylalanine.

Synthesis & Application Context

Synthesis Route (Suzuki-Miyaura Coupling)

The commercial production of this amino acid typically involves a palladium-catalyzed cross-coupling reaction.

-

Precursor: Fmoc-4-iodo-L-phenylalanine.

-

Reagent: 4-Methylphenylboronic acid.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Implication: Trace palladium must be removed (scavengers) as it can interfere with subsequent solid-phase peptide synthesis (SPPS) deprotection steps.

Applications in Drug Development[4][10][11]

-

Stapled Peptides: The extended biphenyl side chain is often used to span large surface areas on target proteins, such as the p53-MDM2 interface.

-

Hydrophobic Cores: Used to stabilize the hydrophobic core of de novo designed mini-proteins.

-

Pi-Stacking Interactions: The biphenyl system provides strong pi-pi stacking capabilities, enhancing peptide receptor affinity.

References

-

Thermo Fisher Scientific. N-Fmoc-4-methyl-L-phenylalanine Specification Sheet. Retrieved from (Accessed Feb 2026).[1][2]

-

Chem-Impex International. Fmoc-4-methyl-L-phenylalanine Product Data. Retrieved from (Accessed Feb 2026).

-

ChemicalBook. Fmoc-4,4'-Biphenylalanine Properties & CAS Data. Retrieved from (Accessed Feb 2026).

-

PubChem. Fmoc-L-4,4'-biphenylalanine Compound Summary. National Library of Medicine. Retrieved from (Accessed Feb 2026).

Sources

Methodological & Application

Application Notes and Protocols: Fmoc-4-(4-methylphenyl)-L-phenylalanine in Therapeutic Peptides

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drugs.[1][2] This guide provides an in-depth overview of the applications of Fmoc-4-(4-methylphenyl)-L-phenylalanine, a key building block for introducing a unique biaryl side chain. We will explore how this modification can influence peptide structure, stability, and biological activity. Detailed protocols for solid-phase peptide synthesis (SPPS) and subsequent analysis are provided for researchers, scientists, and drug development professionals.

Introduction to Unnatural Amino Acids in Peptide Therapeutics

Peptides are promising therapeutic agents due to their high specificity and potency.[3] However, natural peptides often suffer from poor metabolic stability and low oral bioavailability.[] The introduction of unnatural amino acids (UAAs) can address these limitations by altering the peptide's physicochemical properties.[][5] UAAs can induce specific conformational constraints, increase resistance to enzymatic degradation, and enhance binding affinity to therapeutic targets.[1][2]

Fmoc-4-(4-methylphenyl)-L-phenylalanine is a derivative of phenylalanine containing a methyl group on the distal phenyl ring. This seemingly subtle modification introduces significant steric bulk and hydrophobicity, which can be strategically employed to modulate the pharmacological profile of a peptide.[6] The fluorenylmethoxycarbonyl (Fmoc) protecting group is standard for SPPS, allowing for the stepwise assembly of the peptide chain under mild conditions.[7]

Physicochemical Properties of Fmoc-4-(4-methylphenyl)-L-phenylalanine

The unique properties of Fmoc-4-(4-methylphenyl)-L-phenylalanine make it a valuable tool in peptide design. The 4-methylphenyl side chain enhances hydrophobic interactions, which can be crucial for receptor binding and for improving the stability of the peptide structure.[6]

| Property | Value | Reference |

| Synonyms | Fmoc-L-Phe(4-Me)-OH, Fmoc-p-Me-L-Phe-OH | [6] |

| CAS Number | 199006-54-7 | [6] |

| Molecular Formula | C25H23NO4 | [6] |

| Molecular Weight | 401.46 g/mol | [6] |

| Appearance | White powder | [6] |

| Melting Point | 165 - 175 °C | [6] |

| Optical Rotation | [a]20D = -31 ± 1 ° (C=1 in DMF) | [6] |

| Purity | ≥ 98% (HPLC) | [6] |

Applications in Therapeutic Peptide Design

The incorporation of 4-(4-methylphenyl)-L-phenylalanine can profoundly impact a peptide's therapeutic potential.

Enhancing Receptor Binding and Selectivity

The bulky and hydrophobic nature of the 4-methylphenyl group can create new contact points within a receptor's binding pocket, potentially increasing affinity and selectivity. By replacing a natural aromatic amino acid like phenylalanine or tyrosine with this UAA, researchers can probe the steric and hydrophobic tolerances of the binding site. This rational design approach can lead to the development of highly potent and selective peptide drugs.[2][]

Improving Metabolic Stability

Peptidases, the enzymes responsible for peptide degradation, often have specific recognition sequences. Introducing a non-natural side chain like 4-methylphenyl can disrupt these recognition sites, thereby increasing the peptide's resistance to enzymatic cleavage and extending its in-vivo half-life.[]

Modulating Peptide Conformation

The steric hindrance provided by the 4-methylphenyl group can restrict the conformational flexibility of the peptide backbone.[8] This can be advantageous in stabilizing a specific secondary structure (e.g., an α-helix or β-sheet) that is required for biological activity.

Caption: Workflow for enhancing therapeutic peptide properties.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for the manual solid-phase synthesis of a peptide containing 4-(4-methylphenyl)-L-phenylalanine using Fmoc/tBu chemistry.[9]

Materials and Reagents

-

Resin: Rink Amide resin is suitable for peptides with a C-terminal amide.[10]

-

Fmoc-protected amino acids, including Fmoc-4-(4-methylphenyl)-L-phenylalanine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10]

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[10][11]

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF).[10]

-

Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH).

-

Washing solvents: DMF, DCM, Isopropanol (IPA).[12]

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).

-

Precipitation solvent: Cold diethyl ether.

Step-by-Step Protocol

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[10]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (including Fmoc-4-(4-methylphenyl)-L-phenylalanine) and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU/HATU) in DMF.[10]

-

Add 6-10 equivalents of DIPEA or NMM to activate the amino acid. The solution should change color.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. For sterically hindered amino acids like 4-(4-methylphenyl)-L-phenylalanine, a longer coupling time or a double coupling may be necessary.

-

To monitor the reaction, a Kaiser test can be performed.

-

-

Washing: After coupling, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times).

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and then dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Analytical and Quality Control

Rigorous analysis is crucial to ensure the quality of the synthesized peptide.

| Analytical Technique | Purpose | Typical Parameters |

| Analytical RP-HPLC | Purity assessment and quantification | C18 column, gradient of acetonitrile in water with 0.1% TFA. |

| Mass Spectrometry (MS) | Identity confirmation | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to confirm the molecular weight. |

| Amino Acid Analysis (AAA) | Compositional verification | Hydrolysis of the peptide followed by chromatographic analysis of the constituent amino acids. |

| NMR Spectroscopy | Structural elucidation | For detailed conformational analysis of the peptide in solution. |

Conclusion

Fmoc-4-(4-methylphenyl)-L-phenylalanine is a valuable building block for the development of therapeutic peptides with enhanced properties. Its incorporation can lead to improved receptor binding, increased metabolic stability, and favorable conformational constraints. The provided protocols offer a foundation for researchers to explore the potential of this and other unnatural amino acids in their drug discovery efforts.

References

- Kamysz W (2005) Are antimicrobial peptides an alternative for conventional antibiotics. Nuclear Med Reviews 8, 78–86.

-

Singh, Y., Sharma, R., & Singh, J. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Online]. Available: [Link]

- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Online]. Available: [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. RASAYAN Journal of Chemistry, 4(4), 835-840.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. [Online]. Available: [Link]

-

aapptec. (2011). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Online]. Available: [Link]

- Torres-García, C., Pulido, D., Carceller, M., Ramos, I., Royo, M., & Nicolás, E. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of organic chemistry, 77(21), 9852–9858.

- Ali, M. A., Captain, I., Perlin, P., & Deming, T. J. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-l-phenylalanine. Polymer Chemistry, 9(25), 3538-3545.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 3-Bromo-L-phenylalanine in Peptide Synthesis Innovation. [Online]. Available: [Link]

- Bowers, A. A., & Walsh, C. T. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic letters, 14(1), 2-5.

- Plaskon, A. S., & Kalesse, M. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Electronic Conference on Synthetic Organic Chemistry.

- Gembus, V., & Levacher, V. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Expert Opinion on Drug Discovery, 1-22.

-

aapptec. Fmoc-Phe(4-Me)-OH [199006-54-7]. [Online]. Available: [Link]

- Gembus, V., & Levacher, V. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Expert Opinion on Drug Discovery, 1-22.

- Gembus, V., & Levacher, V. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Expert Opinion on Drug Discovery, 1-22.

- Bertouille, J., Mashweu, A., De Beer, F. J., & Van der Vyver, M. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation.

- Jágr, M., Dopfer, O., & Chernova, E. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. International Journal of Molecular Sciences, 23(7), 4001.

- Corzo, G., & Escobedo-González, G. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 382-388.

- Ali, M. A., Captain, I., Perlin, P., & Deming, T. J. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-l-phenylalanine. Polymer Chemistry, 9(25), 3538-3545.

- Fang, R., Danielsen, M., & Nielsen, C. (2000). Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position.

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pubs.acs.org [pubs.acs.org]

- 5. Application of Unnatural Amino Acids to the De Novo Design of Selective Antibiotic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. CAS 135944-05-7: FMOC-ALPHA-METHYL-L-PHE | CymitQuimica [cymitquimica.com]

- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. peptide.com [peptide.com]

- 12. chempep.com [chempep.com]

Fmoc-4-(4-methylphenyl)-L-phenylalanine for studying protein-protein interactions

Topic: Fmoc-4-(4-methylphenyl)-L-phenylalanine for studying protein-protein interactions Content Type: Advanced Application Note & Protocol Guide Audience: Senior Research Scientists, Medicinal Chemists, Drug Discovery Leads

Executive Summary

Protein-Protein Interactions (PPIs) are often termed "undruggable" due to their large, flat, and hydrophobic interfacial surface areas (800–2000 Ų). Natural amino acids often lack the steric bulk and hydrophobic reach required to competitively inhibit these interfaces with high affinity.

Fmoc-4-(4-methylphenyl)-L-phenylalanine (hereafter referred to as Fmoc-Bip(4'-Me)-OH ) is a specialized non-canonical amino acid. Structurally, it is a biphenylalanine derivative featuring a para-methyl group on the distal phenyl ring. This "super-hydrophobic" residue serves as a critical tool in peptidomimetic design, acting as a high-affinity anchor that penetrates deep hydrophobic "hot spots" (e.g., the p53-MDM2 interface) more effectively than Phenylalanine (Phe) or Tryptophan (Trp).

This guide details the strategic application, synthesis protocols, and validation workflows for incorporating Fmoc-Bip(4'-Me)-OH into therapeutic peptide candidates.

Chemical Profile & Mechanistic Logic

The "Reach and Grip" Mechanism

In PPI interfaces, binding affinity is often driven by the burial of hydrophobic surface area. Standard Phe residues may not fully occupy the sub-pockets of a target protein.

-

Biphenyl Scaffold: Extends the side chain length by ~4.2 Å compared to Phe, allowing the residue to reach deeper into cryptic hydrophobic pockets.

-

4'-Methyl Group: Provides two advantages:

-

Van der Waals Contact: Fills void space at the bottom of the pocket, increasing shape complementarity.

-

Solubility Modulation: The methyl group disrupts the symmetry of the biphenyl stack slightly compared to unsubstituted biphenylalanine, potentially improving solubility in organic solvents during synthesis.

-

Physicochemical Properties

| Property | Specification |

| Full Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(4-methylphenyl)-L-phenylalanine |

| Abbreviation | Fmoc-Bip(4'-Me)-OH |

| Molecular Weight | ~477.5 g/mol |

| Hydrophobicity (LogP) | High (Requires modified HPLC gradients) |

| Structural Class | Biaryl / Biphenylalanine Derivative |

| Primary Utility | MDM2/MDMX inhibition, Bcl-2 family targeting, HIV-1 Capsid binders |

Protocol 1: Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The bulky biphenyl side chain creates significant steric hindrance, making standard coupling inefficient.[1] Furthermore, the hydrophobicity can induce on-resin aggregation (β-sheet formation), leading to deletion sequences.

Reagents & Setup

-

Resin: Low-loading Rink Amide or Wang resin (0.2 – 0.4 mmol/g) is recommended to reduce steric crowding.

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/DIC due to faster kinetics for hindered amines.

-

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.

Step-by-Step Coupling Procedure

-

Resin Swelling:

-

Swell resin in DMF for 30 minutes.

-

Tip: For extremely hydrophobic sequences, use ChemMatrix resin for superior swelling.

-

-

Fmoc Deprotection (Previous Cycle):

-

Treat with 20% Piperidine in DMF (2 x 5 min).

-

Wash: DMF (3x), DCM (3x), DMF (3x).[1]

-

-

Activation (Pre-activation is Critical):

-

Dissolve Fmoc-Bip(4'-Me)-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

-

Add HOAt (3.0 eq) if available (enhances coupling for sterically hindered residues).

-

Add DIEA (Diisopropylethylamine) (6.0 eq) immediately before adding to resin.

-

Wait 30 seconds for pre-activation color change (yellow to orange).

-

-

Coupling Reaction:

-

Monitoring:

-

Perform a Chloranil Test (more sensitive for secondary amines or hindered primary amines) rather than a standard Kaiser test.

-

Result: If beads turn blue/green, re-couple using PyAOP or COMU .

-

-

Capping (Mandatory):

-

After coupling, cap unreacted amines with Acetic Anhydride/Lutidine/THF to prevent deletion sequences.

-

Visualization: SPPS Workflow for Bulky Residues

Caption: Optimized SPPS workflow emphasizing the critical decision points for coupling sterically hindered Bip analogs.

Protocol 2: Cleavage and Purification

Challenge: Biphenylalanine peptides are extremely hydrophobic. They often precipitate during ether precipitation or stick irreversibly to C18 columns.

Cleavage Cocktail

-

Reagent K (Modified): TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

-

Note: Avoid high water content. The peptide may precipitate on the resin if water concentration is too high during cleavage.

Handling the "Greasy" Peptide

-

Precipitation: Do NOT use cold diethyl ether immediately.

-

Protocol: Evaporate TFA under nitrogen to a thin oil. Dissolve the oil in a small amount of Acetic Acid or HFIP (Hexafluoroisopropanol) before adding cold ether. This ensures a finer precipitate.

-

-

Dissolution for HPLC:

-

The peptide will likely not dissolve in water/acetonitrile (H2O/ACN).

-

Solvent: Dissolve in 50% Acetic Acid or pure HFIP, then dilute with water just before injection.

-

HPLC Purification Strategy

-

Column: C4 or Phenyl-Hexyl column (C18 is often too retentive).

-

Temperature: Heat the column to 50-60°C to reduce hydrophobic adsorption and improve peak shape.

-

Gradient: Shallow gradient at high organic % (e.g., 40% to 90% B over 30 mins).

-

Buffer A: 0.1% TFA in Water.

-

Buffer B: 0.1% TFA in Acetonitrile/Isopropanol (90:10). The Isopropanol helps elute the biphenyl group.

-

Protocol 3: Validation via Fluorescence Polarization (FP)

Once synthesized, the peptide's ability to inhibit a PPI (e.g., p53-MDM2) must be quantified.

Assay Principle

A fluorescent tracer (e.g., FITC-labeled native p53 peptide) bound to the target protein (MDM2) exhibits high polarization (slow rotation). When the non-fluorescent Fmoc-Bip(4'-Me) peptide displaces the tracer, polarization decreases (fast rotation).

Experimental Setup

| Component | Concentration / Condition |

| Buffer | PBS, pH 7.4, 0.01% Tween-20 (prevents sticking) |

| Target Protein | 10 nM - 100 nM (titrated to Kd) |

| Tracer Peptide | 5 nM (Fixed) |

| Competitor (Bip-Peptide) | Serial Dilution (1 nM to 100 µM) |

| Incubation | 30 mins @ RT (Dark) |

| Readout | Ex: 485 nm / Em: 535 nm (Parallel & Perpendicular) |

Data Analysis

Calculate IC50 by fitting the data to a sigmoidal dose-response equation.

-

P: Polarization (mP)

-

X: Log concentration of Bip-peptide.

Visualization: PPI Inhibition Mechanism

Caption: The "Deep Penetration" model showing how Bip(4'-Me) outperforms native Phe residues in hydrophobic pockets.

References

-

García-Echeverría, C., et al. (2000). "Discovery of potent antagonists of the interaction between human p53 and MDM2 containing a novel 6-chloroindole scaffold." Journal of Medicinal Chemistry. Link (Demonstrates the utility of bulky hydrophobic residues in MDM2 inhibition).

-

Cunningham, A. D., et al. (2017). "Fine-Tuning the Hydrophobicity of 'Stapled' Peptides to Fold and Enter Cells." ACS Chemical Biology. Link (Discusses Biphenylalanine derivatives in stapled peptides).

-